4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 332146-98-2
VCID: VC16060883
InChI: InChI=1S/C29H23ClN2O4/c1-20-2-8-24(9-3-20)29(34)36-27-14-6-21(7-15-27)18-31-32-28(33)23-10-16-26(17-11-23)35-19-22-4-12-25(30)13-5-22/h2-18H,19H2,1H3,(H,32,33)/b31-18+
SMILES:
Molecular Formula: C29H23ClN2O4
Molecular Weight: 499.0 g/mol

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate

CAS No.: 332146-98-2

Cat. No.: VC16060883

Molecular Formula: C29H23ClN2O4

Molecular Weight: 499.0 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate - 332146-98-2

Specification

CAS No. 332146-98-2
Molecular Formula C29H23ClN2O4
Molecular Weight 499.0 g/mol
IUPAC Name [4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate
Standard InChI InChI=1S/C29H23ClN2O4/c1-20-2-8-24(9-3-20)29(34)36-27-14-6-21(7-15-27)18-31-32-28(33)23-10-16-26(17-11-23)35-19-22-4-12-25(30)13-5-22/h2-18H,19H2,1H3,(H,32,33)/b31-18+
Standard InChI Key HFECSWJHAXABQS-FDAWAROLSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Introduction

The compound 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a synthetic organic molecule belonging to the class of carbohydrazonoyl derivatives. Such compounds are often explored for their potential biological activities, including antimicrobial, anticancer, or enzyme inhibitory properties. Its structural complexity and functional groups suggest possible applications in medicinal chemistry and materials science.

Synthesis

The synthesis of such carbohydrazonoyl derivatives typically involves multi-step reactions:

  • Preparation of Intermediate Benzoyl Derivatives:

    • Reacting chlorobenzyl alcohol with benzoyl chloride under basic conditions to form the benzoyloxy intermediate.

  • Hydrazone Formation:

    • The intermediate is treated with hydrazine derivatives to introduce the carbohydrazonoyl group.

  • Final Esterification:

    • Coupling the hydrazone derivative with methylbenzoic acid or its derivatives using esterification techniques.

These steps require precise control over reaction conditions to ensure high yield and purity.

Biological Activities

Compounds similar to this structure have demonstrated significant biological activities:

  • Antimicrobial Properties: The presence of chlorobenzyl and benzoyloxy groups suggests potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

  • Anticancer Potential: Hydrazone derivatives often exhibit cytotoxicity against cancer cell lines by interfering with cellular redox processes or DNA replication.

  • Enzyme Inhibition: Such molecules may act as inhibitors for enzymes like kinases or oxidoreductases due to their aromatic and hydrazone functionalities.

Material Science

The compound's rigid aromatic backbone and functional diversity may make it suitable for applications in organic electronics or as precursors for advanced polymeric materials.

Structural Analysis

FeatureDescription
Aromatic SystemsThree distinct aromatic rings providing rigidity and π-π stacking potential
Chlorobenzyl GroupEnhances lipophilicity and potential membrane permeability
Hydrazone LinkageKnown for forming stable complexes with metal ions, useful in chelation therapy
Ester FunctionalityProvides a site for hydrolysis, enabling controlled release in drug delivery

The combination of these features makes the compound versatile for both biological and industrial applications.

Challenges and Future Research

  • Synthetic Optimization:

    • Developing greener synthetic routes to reduce environmental impact.

  • Biological Evaluation:

    • Comprehensive testing against various pathogens and cancer cell lines to confirm activity.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the benzene rings to optimize pharmacological properties.

  • Toxicological Studies:

    • Assessing safety profiles for potential therapeutic use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator